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molecular formula C9H7N5O B8548483 5-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3,4-oxadiazol-2-amine

5-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3,4-oxadiazol-2-amine

Cat. No. B8548483
M. Wt: 201.18 g/mol
InChI Key: XCQKTWFSHCUNKJ-UHFFFAOYSA-N
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Patent
US08466170B2

Procedure details

360.8 mg of cyanogen bromide is added dropwise with stirring to a mixture of 500 mg of 1-(1H-pyrrolo[2,3-b]pyridine-3-carbohydrazide, 1.192 g of sodium hydrogencarbonate in 50 ml of water and 5 ml of DMF. The reaction mixture starts to foam, and a fine precipitate forms. This is filtered off with suction after 2 hours and dried, giving 450 mg of 5-(1H-pyrrolo[2,3-b]-pyridin-3-yl)-1,3,4-oxadiazol-2-ylamine (yield: 78.8%); MS-FAB (M+H+)=202.2; Rf (polar method): 1.00 min;
Quantity
360.8 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.192 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]#[C:2]Br.[NH:4]1[C:8]2=[N:9][CH:10]=[CH:11][CH:12]=[C:7]2[C:6]([C:13]([NH:15][NH2:16])=[O:14])=[CH:5]1.C(=O)([O-])O.[Na+]>O.CN(C=O)C>[NH:4]1[C:8]2=[N:9][CH:10]=[CH:11][CH:12]=[C:7]2[C:6]([C:13]2[O:14][C:2]([NH2:1])=[N:16][N:15]=2)=[CH:5]1 |f:2.3|

Inputs

Step One
Name
Quantity
360.8 mg
Type
reactant
Smiles
N#CBr
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C=C(C=2C1=NC=CC2)C(=O)NN
Name
Quantity
1.192 g
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
O
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
This is filtered off with suction after 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
N1C=C(C=2C1=NC=CC2)C2=NN=C(O2)N
Measurements
Type Value Analysis
AMOUNT: MASS 450 mg
YIELD: PERCENTYIELD 78.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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